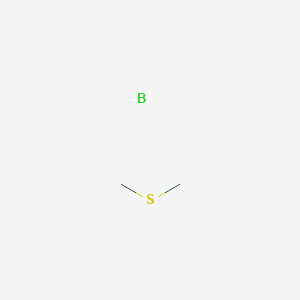

Dimethyl sulfide borane

描述

Historical Context of Borane (B79455) Chemistry and Organoboranes

The journey to the widespread use of reagents like dimethyl sulfide (B99878) borane is rooted in over a century of pioneering research in boron chemistry.

Discovery and Early Research of Diborane (B8814927) (B₂H₆)

The systematic investigation of boron hydrides, or boranes, was initiated by the German chemist Alfred Stock between 1912 and 1937. britannica.combritannica.com Faced with the challenge of handling these volatile, air-sensitive, and toxic compounds, Stock developed innovative high-vacuum techniques and apparatus. britannica.combritannica.com The simplest isolable borane, diborane (B₂H₆), became a focal point of extensive study and a cornerstone for the synthesis of other boranes and their derivatives. britannica.combritannica.com American contributions to borane chemistry began in 1931 with the work of Hermann I. Schlesinger and Anton B. Burg. britannica.combritannica.com

Initially, boranes were primarily of academic interest. However, their strategic importance grew during World War II with research into volatile uranium compounds for isotope separation, and later in the 1950s, with the pursuit of high-energy fuels for rockets and jets, owing to the high heat of combustion of boranes. britannica.combritannica.com

Evolution of Borane Reagents in Organic Synthesis

A paradigm shift in the application of boranes occurred with the work of Herbert C. Brown, a student of Schlesinger. In 1956, Brown discovered the hydroboration reaction, a remarkably efficient method for the addition of borane (in the form of a complex) to unsaturated organic compounds like alkenes and alkynes. britannica.combritannica.com This reaction proceeds readily at room temperature in ether solvents to produce organoboranes, which are versatile intermediates in organic synthesis. britannica.comwikipedia.org The development of organoborane chemistry opened up new frontiers in stereospecific organic synthesis, earning Brown a share of the 1979 Nobel Prize in Chemistry. britannica.com

The inherent difficulties in handling gaseous and pyrophoric diborane spurred the development of more stable and manageable borane reagents. organic-chemistry.org This led to the creation of borane-Lewis base complexes, which provide a safer and more convenient means of utilizing the reactivity of borane. organic-chemistry.org

Overview of Borane-Lewis Base Complexes

Borane (BH₃) is an electron-deficient species, making it a potent Lewis acid that readily forms adducts with Lewis bases—electron-pair donors. wikipedia.orgnih.gov This interaction involves the donation of a lone pair of electrons from the Lewis base to the vacant p-orbital of the boron atom, forming a stable complex. wikipedia.orgmdpi.com These complexes, such as amine-boranes and ether-boranes, have become indispensable reagents in organic synthesis. chemrevlett.comresearchgate.net

Comparison with Other Borane Sources (e.g., Borane-Tetrahydrofuran (B86392) Complex, BTHF)

Among the most widely used borane-Lewis base adducts are the borane-tetrahydrofuran complex (BTHF) and dimethyl sulfide borane (DMSB). organic-chemistry.orgcardiff.ac.uk While both serve as effective sources of borane for reactions like hydroboration and reduction, they possess distinct properties that influence their suitability for specific applications. organic-chemistry.orgcardiff.ac.ukontosight.ai

Comparative Properties of this compound (DMSB) and Borane-Tetrahydrofuran (BTHF)

| Property | This compound (DMSB) | Borane-Tetrahydrofuran (BTHF) |

|---|---|---|

| Chemical Formula | BH₃·S(CH₃)₂ | C₄H₁₁BO |

| Appearance | Colorless liquid | Colorless liquid or white solid |

| Stability | High; stable at room temperature | Thermally unstable; requires storage at low temperatures (below 5°C) |

| Solubility | Soluble in a wide range of aprotic solvents (e.g., THF, toluene, dichloromethane (B109758), hexanes) wikipedia.orgborates.todayjsc-aviabor.com | Soluble in tetrahydrofuran (B95107) |

| Concentration | Commercially available in high concentrations (up to 10 M) cardiff.ac.ukwikipedia.orgindiamart.com | Typically available in lower concentrations (e.g., 1 M) cardiff.ac.uk |

| Stabilizer | Does not require a stabilizer wikipedia.orgborates.todayindiamart.com | Requires a stabilizer (e.g., sodium borohydride) to prevent THF reduction wikipedia.orgborates.todaymsanet.com |

| Odor | Unpleasant, characteristic sulfide smell organic-chemistry.org | Ether-like odor |

A primary advantage of this compound is its enhanced stability compared to the borane-tetrahydrofuran complex. wikipedia.orgborates.todaycommonorganicchemistry.com DMSB can be stored at room temperature for extended periods without significant decomposition, whereas BTHF is thermally unstable and must be kept refrigerated to maintain its integrity. cardiff.ac.ukmsanet.comacs.org Furthermore, BTHF is susceptible to decomposition via cleavage of the ether ring, particularly at temperatures above 50°C. msanet.com

This compound also exhibits superior solubility in a broader array of aprotic solvents, including ethers, toluene, and hexanes. wikipedia.orgborates.todayjsc-aviabor.com This versatility in solvent choice provides greater flexibility in designing reaction conditions.

DMSB is commercially available in significantly higher concentrations, often as a neat liquid (approximately 10 M), than BTHF, which is typically sold as a 1 M solution in tetrahydrofuran. cardiff.ac.ukwikipedia.orgindiamart.com The higher concentration of DMSB is advantageous for large-scale reactions and for reactions requiring a high concentration of the borane reagent.

Moreover, BTHF solutions require the addition of a small amount of a stabilizer, such as sodium borohydride (B1222165), to inhibit the reduction of the tetrahydrofuran solvent by the borane. wikipedia.orgborates.todaymsanet.com This stabilizer can sometimes lead to undesired side reactions. In contrast, this compound is stable without the need for such additives, simplifying its use and preventing potential complications. wikipedia.orgborates.todayindiamart.com

Fundamental Chemical Nature of this compound

This compound is a colorless liquid adduct formed between the Lewis acid borane and the Lewis base dimethyl sulfide. wikipedia.orgjsc-aviabor.com Its chemical behavior is dictated by the nature of the sulfur-boron dative bond.

| Property | Value |

| Chemical Formula | (CH₃)₂S·BH₃ |

| Molecular Weight | 75.97 g/mol |

| Appearance | Colorless liquid |

| Density | 0.801 g/mL at 25 °C |

| Melting Point | -38 °C |

| Flash Point | 18 °C |

| Refractive Index | 1.457 |

| This table presents key physical and chemical properties of this compound. borates.todayjsc-aviabor.comsigmaaldrich.com |

Adduct Formation and Dissociation Dynamics

The formation of this compound involves the reaction of diborane with two equivalents of dimethyl sulfide. wikipedia.orgwikipedia.org In this process, the diborane dimer is cleaved by the Lewis base to form two molecules of the stable adduct. acs.org

B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂ wikipedia.org

A critical aspect of BMS's reactivity is its ability to dissociate in situ, liberating borane, which is the active species in many reactions. borates.today This dissociation is an equilibrium process. In applications like hydroboration, the dimethyl sulfide dissociates to provide a source of BH₃, which then rapidly adds across unsaturated carbon-carbon bonds. wikipedia.orgborates.today Computational studies have shown that Lewis bases like dimethyl sulfide (DMS) and tetrahydrofuran (THF) are predicted to completely disrupt diborane under typical reaction conditions to form their respective borane adducts. acs.org The transfer of borane from one Lewis base to another can proceed through pathways of comparable energy. acs.org The dimethyl sulfide ligand in the complex serves to attenuate the reactivity of the borane. wikipedia.org

Lewis Acidity of the Boron Center

The boron atom in borane possesses a vacant p-orbital, making it a potent Lewis acid, readily accepting a pair of electrons. mdpi.comrsc.org In the this compound adduct, this Lewis acidity is moderated by the formation of the dative bond with the sulfur atom of dimethyl sulfide. wikipedia.org While the complex itself is stable, the boron center retains its electrophilic character. The adduct acts as a carrier for the highly reactive borane monomer.

The strength of the Lewis acid-base interaction is crucial. The formation of such adducts is generally an exothermic process. acs.orgnih.gov The Lewis acidity of the borane can be tuned by the substituents attached to it; for instance, electron-withdrawing groups increase Lewis acidity. rsc.org In the case of BMS, the dimethyl sulfide acts as a soft ligand. wikipedia.org The complex's utility in reactions like the Corey-Itsuno reduction relies on the activation of the borane by another, typically nitrogen-based, chiral catalyst, which displaces the dimethyl sulfide to facilitate asymmetric transformations. wikipedia.org This highlights that while stabilized, the Lewis acidic borane unit within BMS is readily available for subsequent reactions.

Structure

2D Structure

属性

InChI |

InChI=1S/C2H6S.B/c1-3-2;/h1-2H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQRPQCQMGVWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

72.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13292-87-0 | |

| Record name | Boron, trihydro[thiobis[methane]]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl sulphide--borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.998 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Dimethyl Sulfide Borane and Its Derivatives

Conventional Synthetic Routes for Borane-Dimethyl Sulfide (B99878)

The most established method for preparing borane-dimethyl sulfide involves the direct reaction of diborane (B8814927) with dimethyl sulfide. borates.todaywikipedia.org This approach, while straightforward, requires the handling of diborane, a highly flammable and toxic gas. libretexts.org

B₂H₆ + 2 S(CH₃)₂ → 2 BH₃·S(CH₃)₂ wikipedia.org

This reaction produces the borane (B79455) dimethyl sulfide complex, a colorless liquid that is significantly more stable and easier to handle than gaseous diborane. wikipedia.orgcommonorganicchemistry.com

Following the synthesis, the borane-dimethyl sulfide complex can be purified to remove any non-volatile impurities. A common and effective method for this purification is bulb-to-bulb vacuum transfer. borates.todaywikipedia.org This technique involves transferring the volatile liquid product under a vacuum from one flask (bulb) to another, which is typically cooled with liquid nitrogen. The non-volatile impurities are left behind in the original flask, resulting in a highly purified sample of the BMS complex.

Advanced Synthetic Approaches to Borane Complexes

Concerns over the hazards associated with diborane have driven the development of advanced synthetic methods that avoid its direct use. google.com These approaches offer safer and more convenient routes to borane complexes.

Diborane-free methods provide an alternative pathway to borane complexes by utilizing more manageable starting materials. google.com These syntheses are particularly valuable as they circumvent the need to generate or handle highly reactive and hazardous reagents like diborane or alkali metal hydrides. google.com

One notable diborane-free method involves the reaction of boron trifluoride (BF₃) with a Lewis base, such as dimethyl sulfide, and a tertiary amine in a hydrogen atmosphere. google.com Boron trifluoride, a versatile Lewis acid, reacts with the amine and hydrogen to generate the borane in situ, which is then trapped by the dimethyl sulfide. google.comwikipedia.orgquora.com A suitable tertiary amine for this process is 1,2,2,6,6-pentamethylpiperidine. google.com This method allows for the production of borane dimethyl sulfide without isolating the hazardous diborane intermediate. google.com

Table 1: Key Synthetic Reactions for Dimethyl Sulfide Borane

| Synthesis Type | Reactants | Product | Key Features |

|---|---|---|---|

| Conventional | Diborane (B₂H₆), Dimethyl Sulfide (S(CH₃)₂) | Borane Dimethyl Sulfide (BH₃·S(CH₃)₂) | Direct absorption of toxic, flammable diborane gas. wikipedia.org |

| Diborane-Free | Boron Trifluoride (BF₃), Dimethyl Sulfide, Tertiary Amine, Hydrogen (H₂) | Borane Dimethyl Sulfide (BH₃·S(CH₃)₂) | Avoids the use of diborane, offering a potentially safer route. google.com |

Substituted borane-dimethyl sulfide adducts are valuable reagents in their own right. They can be prepared either through modification of the parent BMS complex or via redistribution reactions.

One method involves reacting borane-dimethyl sulfide with other reagents to substitute one or more hydrogen atoms on the boron. For example, monochloroborane-dimethyl sulfide (BH₂Cl·SMe₂) can be synthesized in nearly quantitative yield by refluxing an equimolar mixture of borane-dimethyl sulfide and tetrachloromethane. rsc.org

Another approach is the facile exchange of ligands between different borane adducts. Reacting the borane dimethyl sulfide adduct (H₃B·SMe₂) with the diethyl ether adduct of tris(pentafluorophenyl)borane (B72294), ((C₆F₅)₃B·OEt₂), can yield mono- and bis(pentafluorophenyl)borane-dimethyl sulfide adducts, (C₆F₅)H₂B·SMe₂ and (C₆F₅)₂HB·SMe₂, depending on the stoichiometry of the reactants. acs.orguea.ac.ukresearchgate.net Similarly, haloborane-methyl sulfides can be conveniently prepared through redistribution reactions between borane-methyl sulfide and boron trihalide-methyl sulfide complexes. acs.org

Table 2: Examples of Substituted Borane-Dimethyl Sulfide Adduct Synthesis

| Product | Reactants | Reaction Type |

|---|---|---|

| Monochloroborane–dimethyl sulfide (BH₂Cl·SMe₂) | Borane–dimethyl sulfide (BH₃·SMe₂), Tetrachloromethane (CCl₄) | Substitution rsc.org |

| (Pentafluorophenyl)borane-dimethyl sulfide ((C₆F₅)H₂B·SMe₂) | Borane dimethyl sulfide (H₃B·SMe₂), Tris(pentafluorophenyl)borane diethyl etherate ((C₆F₅)₃B·OEt₂) | Ligand Exchange acs.orguea.ac.uk |

| Bis(pentafluorophenyl)borane-dimethyl sulfide ((C₆F₅)₂HB·SMe₂) | Borane dimethyl sulfide (H₃B·SMe₂), Tris(pentafluorophenyl)borane diethyl etherate ((C₆F₅)₃B·OEt₂) | Ligand Exchange acs.orguea.ac.uk |

Preparation of Substituted Borane-Dimethyl Sulfide Adducts

Mono- and Bis(pentafluorophenyl)borane (B69467) Dimethyl Sulfide Adducts

The synthesis of mono- and bis(pentafluorophenyl)borane dimethyl sulfide adducts is achieved through a facile exchange of hydride and pentafluorophenyl ligands. This reaction involves the borane dimethyl sulfide adduct (H₃B·SMe₂) and the diethyl ether adduct of tris(pentafluorophenyl)borane, ((C₆F₅)₃B·OEt₂). acs.orguea.ac.uk The stoichiometry of the reactants dictates the product, yielding either (C₆F₅)H₂B·SMe₂ or (C₆F₅)₂HB·SMe₂. acs.orgacs.org These compounds can be prepared in good yield from commercially available starting materials. acs.org In the presence of excess dimethyl sulfide, both adducts can be isolated as colorless crystals. acs.orguea.ac.uk

A solution of bis(pentafluorophenyl)borane-dimethyl sulfide complex in hexane (B92381) can also be generated by redistribution between tris(pentafluorophenyl)borane and borane-dimethyl sulfide complex. nii.ac.jp

These adducts serve as convenient precursors for other Lewis adducts. acs.org For instance, they can be used in reactions with donors like ammonia. acs.org Preliminary studies indicate that (C₆F₅)H₂B·SMe₂ undergoes hydroboration with two equivalents of alkenes. acs.org

Table 1: Synthesis of Pentafluorophenyl)borane Dimethyl Sulfide Adducts

| Product | Reactants | Key Feature |

|---|---|---|

| (C₆F₅)H₂B·SMe₂ | H₃B·SMe₂ and (C₆F₅)₃B·OEt₂ | Formed depending on the ratio of reagents used. acs.orgacs.org |

Deuterated Analogs (e.g., Borane-d₃ Methylsulfide Complex)

While specific details on the synthesis of borane-d₃ methylsulfide complex were not found in the provided search results, the synthesis of deuterated borane complexes is a known practice in chemistry for mechanistic studies and spectroscopic analysis. The general approach would likely involve the use of a deuterated boron source.

Development of Alternative Sulfide-Borane Carriers

The search for alternative sulfide-borane carriers is driven by the desire to overcome some of the disadvantages of this compound, such as its unpleasant odor and volatility. cardiff.ac.ukorganic-chemistry.org

Polymeric Sulfide-Borane Complexes

New polymeric borane adducts have been synthesized from polymeric sulfides. These adducts are solids with a mild odor and have a high concentration of borane. researchgate.net

Polymeric sulfide-borane adducts can be prepared by passing diborane gas into a solution of the polymeric sulfide in a solvent like dichloromethane (B109758) (DCM). cardiff.ac.uk For example, poly(propylene sulfide) has been used to create a borane adduct. researchgate.net These polymeric adducts exhibit reasonable solubility in solvents like tetrahydrofuran (B95107) (THF) and have significant stability. researchgate.net

Polymeric sulfide-borane complexes offer several advantages over traditional borane carriers. cardiff.ac.uk They are easier to handle and have minimal odor. cardiff.ac.uk A significant benefit is the easy recoverability of the polymeric carrier after the reaction, which can then be recycled. cardiff.ac.ukresearchgate.net This recyclability can help to offset the initial cost of the polymer. cardiff.ac.uk These polymeric reagents have been shown to act as effective hydroborating and reducing agents, with behavior similar to that of borane-methyl sulfide. researchgate.net

Table 2: Advantages of Polymeric Sulfide-Borane Complexes

| Advantage | Description |

|---|---|

| Handling | Solid, minimal odor, and low volatility, making them more convenient to handle than BMS. cardiff.ac.ukresearchgate.net |

| Recoverability | The polymeric sulfide can be easily recovered and recycled after reactions. cardiff.ac.ukresearchgate.net |

| Stability | The adducts show significant stability. researchgate.net |

Other Organic Sulfide Adducts (e.g., Diisoamyl Sulfide, Bis(2-methoxyethyl) sulfide)

A variety of other organic sulfides have been investigated as potential borane carriers. nih.gov

Diisoamyl Sulfide: This sulfide has a mild, agreeable aroma, and its borane adduct is stable for extended periods at room temperature. nih.gov The synthesis of diisoamyl sulfide is economical, and it can be recovered by distillation after hydroboration-oxidation reactions. nih.gov The borane adduct of diisoamyl sulfide is a liquid with a high hydride concentration (4.2 M in BH₃). nih.gov

Bis(2-methoxyethyl) sulfide: This sulfide is readily synthesized from the inexpensive starting material thiodiethanol and is more soluble in water than 1,4-oxathiane. nih.gov Its borane adduct has a very high borane concentration (6.0 M in BH₃) and can be a substitute for the more expensive borane-1,4-oxathiane in hydroboration reactions. nih.gov

The complexing ability of various sulfides with borane has been studied, and it generally follows the order: thioanisole (B89551) < ether-sulfides < dialkyl sulfides < dimethyl sulfide. nih.gov The reactivity of the resulting borane adducts in hydroboration reactions tends to follow the reverse order of this complexing ability. nih.gov

Table 3: Comparison of Alternative Organic Sulfide Adducts

| Sulfide Carrier | Borane Concentration | Key Features |

|---|---|---|

| Diisoamyl Sulfide | 4.2 M in BH₃ | Mild aroma, stable, recoverable by distillation. nih.gov |

Complexing Ability and Reactivity Comparisons

This compound, chemically represented as (CH₃)₂S·BH₃, is a stable Lewis acid-base adduct formed between the borane molecule (BH₃) and dimethyl sulfide ((CH₃)₂S). wikipedia.org In this complex, the dimethyl sulfide acts as a Lewis base, donating a pair of electrons from the sulfur atom to the electron-deficient boron atom of borane, which acts as a Lewis acid. This interaction results in a complex where the boron center adopts a tetrahedral geometry, stabilizing the otherwise reactive borane. wikipedia.orgborates.today The formation of this stable complex makes this compound a convenient and safer liquid alternative to gaseous diborane for various chemical transformations. organic-chemistry.org

The utility of this compound in organic synthesis is often evaluated by comparing its properties and reactivity with other borane complexes, most notably borane-tetrahydrofuran (B86392) (BH₃·THF).

Comparison of this compound (BMS) and Borane-Tetrahydrofuran (BH₃·THF)

| Feature | This compound (BMS) | Borane-Tetrahydrofuran (BH₃·THF) |

| Stability | High stability, allowing for long-term storage. commonorganicchemistry.comcardiff.ac.uk | Less stable, especially over long periods. cardiff.ac.uk |

| Available Form | Available as a neat liquid. cardiff.ac.uk | Commercially available only as a dilute solution (typically 1.0 M). cardiff.ac.uknih.gov |

| Concentration | High concentration, typically around 10 M. wikipedia.orgcardiff.ac.uk | Low concentration, around 1 M. nih.gov |

| Stabilizers | Does not require stabilizers. wikipedia.orgborates.today | Requires sodium borohydride (B1222165) as a stabilizer to prevent THF reduction. wikipedia.orgborates.today |

| Reactivity | Reactivity is attenuated by the sulfide ligand; considered slightly less reactive than BH₃·THF. borates.todaynih.gov | Generally considered more reactive than BMS. nih.gov |

| Solubility | Soluble in a wide range of aprotic solvents (e.g., ethyl ether, dichloromethane, toluene, hexanes). borates.todayfishersci.ca | Primarily used in tetrahydrofuran. |

| Byproducts | Liberates volatile and odorous dimethyl sulfide. cardiff.ac.uk | Liberates tetrahydrofuran. |

| Asymmetric Reductions | Preferred for its stability in the presence of moisture and oxygen, though enantioselectivity is similar to BH₃·THF. wikipedia.orgborates.today | Effective, but less stable under ambient conditions. borates.today |

Detailed Research Findings

The primary advantages of this compound over borane-tetrahydrofuran stem from its superior stability and higher concentration. wikipedia.org BH₃·THF is known to be unstable over extended periods and is thus supplied as a dilute solution, typically 1 M in THF. cardiff.ac.uk In contrast, BMS is stable enough to be handled and stored as a neat liquid, with a concentration of approximately 10 M. cardiff.ac.uk This higher concentration allows for more efficient reactions and reduces solvent volume. nih.gov

Furthermore, BH₃·THF solutions require the addition of sodium borohydride as a stabilizing agent to prevent the slow reduction of the tetrahydrofuran solvent to tributyl borate. wikipedia.orgborates.today This stabilizer can sometimes lead to undesired side reactions. This compound does not necessitate a stabilizer, offering a purer source of borane for reactions. wikipedia.orgborates.today

In terms of reactivity, the dimethyl sulfide ligand moderates the reactivity of the borane. borates.today While BH₃·THF is sometimes considered the more reactive agent, the practical benefits of BMS, such as its stability and high concentration, often make it the reagent of choice. nih.gov For instance, in the Corey-Itsuno reduction, an asymmetric reduction of ketones, BMS generally does not provide significantly greater enantiomeric selectivities than borane-THF. wikipedia.org However, its enhanced stability, particularly in the presence of moisture and oxygen, renders it the preferred reagent for this and other sensitive applications. wikipedia.orgborates.today

The complexing ligand also influences the reaction byproducts. The use of BMS liberates dimethyl sulfide, which is known for its strong, unpleasant odor. organic-chemistry.orgcardiff.ac.uk This has prompted research into alternative, odorless borane carriers, such as polymeric sulfide-borane complexes, which are easier to handle and recover. cardiff.ac.uk

Beyond BH₃·THF, the reactivity of this compound can be compared to its halogenated derivatives. For example, monochloroborane-dimethyl sulphide (BH₂Cl·SMe₂) and monobromoborane-dimethyl sulfide (BH₂Br·SMe₂) are also useful reagents. rsc.orgresearchgate.net These haloborane adducts exhibit distinct reactivity, particularly in the chemo- and regioselective ring-opening of epoxides to form halohydrins. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving Dimethyl Sulfide Borane

Hydroboration Reaction Mechanisms

Hydroboration is a chemical reaction that involves the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. scielo.org.bo The resulting organoborane intermediates are versatile and can be transformed into various functional groups, most commonly alcohols through subsequent oxidation. wikipedia.org

Anti-Markovnikov Addition to Alkenes and Alkynes

A defining characteristic of the hydroboration reaction is its anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org In the addition to an unsymmetrical alkene or alkyne, the boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. libretexts.orglumenlearning.com This outcome is contrary to typical hydrohalogenation or acid-catalyzed hydration reactions.

The mechanism proceeds through a concerted, four-membered transition state where the π-bond of the alkene attacks the empty p-orbital of the electrophilic boron atom, while a hydride (H⁻) from the borane (B79455) is simultaneously transferred to one of the carbons. scielo.org.bolibretexts.org The regioselectivity is governed by two main factors:

Steric Effects : The boron atom, being larger than the hydrogen atom, preferentially adds to the sterically less hindered carbon atom of the double bond. scielo.org.bo This is particularly true for the subsequent additions, as the initial monoalkylborane becomes progressively bulkier. scielo.org.bo

Electronic Effects : Although a formal carbocation is not formed, there is a development of partial positive charge on the more substituted carbon in the transition state, which is more stable. ucalgary.ca The polarity of the B-H bond is such that boron is partially positive (δ+) and hydrogen is partially negative (δ-), leading the electrophilic boron to attack the electron-rich, less substituted carbon. ucalgary.caborates.today

For terminal alkynes, hydroboration also follows an anti-Markovnikov pattern, with the boron attaching to the terminal carbon. lumenlearning.comchemistrysteps.com To prevent a second hydroboration across the resulting double bond, sterically hindered boranes are often used, although borane itself can be controlled stoichiometrically. chemistrysteps.com

Stereospecificity and Regioselectivity in Hydroboration

The regioselectivity of hydroboration can be enhanced by using borane derivatives that are sterically bulkier than BH₃. While dimethyl sulfide (B99878) borane itself delivers BH₃, related reagents like chloroborane-dimethyl sulfide show improved selectivity. scielo.org.bo

| Alkene Substrate | Diborane (B8814927) (from B₂H₆ or BH₃·SMe₂) | Chloroborane-Dimethyl Sulfide | 9-BBN |

|---|---|---|---|

| 1-Hexene | 94% | 99% | 99.9% |

| 2-Methyl-1-butene | 99% | 99.5% | 99.8% |

| Styrene (B11656) | 80% | 98% | 98.5% |

| 4-Methyl-2-pentene | 57% | 99% (thexylchloroborane-DMS) | 99.8% |

Data compiled from references. scielo.org.bobolivianchemistryjournal.org

Role of Dimethyl Sulfide Dissociation in Hydroboration

Borane (BH₃) is a Lewis acid that exists as a dimer, diborane (B₂H₆), in its pure form. yale.edu In the presence of Lewis bases like dimethyl sulfide, it forms a stable, soluble, and easily handled complex, BH₃·SMe₂. yale.edu This complex itself is not the reactive hydroborating agent. For hydroboration to occur, free BH₃ must be generated in solution. nih.gov The reaction is initiated by the dissociation of the dimethyl sulfide ligand from the borane. rsc.org

BH₃·SMe₂ ⇌ BH₃ + SMe₂

This equilibrium provides a low concentration of the highly reactive monomeric borane, which is then trapped by the alkene in the hydroboration step. nih.gov The removal of BH₃ from the equilibrium by the alkene drives the dissociation forward until the reaction is complete. The Lewis base, dimethyl sulfide, simply serves as a carrier for the borane. youtube.com

Kinetic and Thermodynamic Considerations in Hydroboration Cascades

The initial hydroboration of an alkene is typically a kinetically controlled process, meaning the product distribution is determined by the lowest energy transition state. wikipedia.orgjackwestin.com This usually results in the boron adding to the sterically least hindered and electronically favored position. scielo.org.bo

However, the hydroboration reaction is reversible. yale.edu At elevated temperatures, the organoborane can undergo elimination to regenerate an alkene and a borane species (dehydroboration), which can then re-add (rehydroboration). researchgate.net This process allows for the isomerization of the organoborane, where the boron atom migrates along the carbon chain, ultimately leading to the most thermodynamically stable organoborane. slideshare.netgoogle.com The thermodynamic product is typically the one where the boron atom is at the terminal, least sterically hindered position of the carbon skeleton. researchgate.net This thermal isomerization allows for the conversion of internal alkenes into terminal organoboranes, which can then be oxidized to primary alcohols. researchgate.net

The competition between the faster, kinetically favored initial addition and the slower, thermodynamically favored isomerization is dependent on reaction conditions, particularly temperature. wikipedia.orgjackwestin.com Low temperatures favor the kinetic product, while higher temperatures allow the system to equilibrate and form the thermodynamic product. nih.gov

Reduction Reaction Mechanisms

Dimethyl sulfide borane is a common reducing agent for various functional groups. It serves as a convenient source of hydride for these transformations. nrochemistry.comalfa-chemistry.com

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often with high enantiomeric excess. nrochemistry.comwikipedia.orgorganic-chemistry.org The reaction utilizes a chiral oxazaborolidine catalyst and a stoichiometric borane source, for which this compound is frequently used. nrochemistry.comalfa-chemistry.com

The mechanism involves a catalytic cycle with several key steps: nrochemistry.comalfa-chemistry.comyoutube.com

Catalyst-Borane Complex Formation : The reaction begins with the coordination of borane (from BH₃·SMe₂) to the Lewis basic nitrogen atom of the chiral oxazaborolidine catalyst. nrochemistry.comwikipedia.org This coordination activates the borane, making it a more potent hydride donor. Simultaneously, it increases the Lewis acidity of the endocyclic boron atom of the catalyst. nrochemistry.comyoutube.com

Ketone Coordination : The activated catalyst-borane complex then coordinates to the ketone. This coordination occurs through the lone pair on the carbonyl oxygen binding to the now more Lewis-acidic endocyclic boron of the catalyst. nrochemistry.com The ketone orients itself to minimize steric hindrance, typically by placing its larger substituent in a pseudo-equatorial position away from the catalyst's bulky groups. youtube.com

Hydride Transfer : The hydride is transferred from the external borane to the electrophilic carbonyl carbon via a highly organized, six-membered ring transition state. nrochemistry.comalfa-chemistry.com This intramolecular, face-selective hydride delivery is directed by the chiral scaffold of the catalyst, which dictates the stereochemical outcome of the reduction. nrochemistry.comyoutube.com

Product Release and Catalyst Regeneration : After the hydride transfer, an alkoxyborane product is formed, and the catalyst is regenerated to re-enter the catalytic cycle. nrochemistry.comwikipedia.org An acidic workup is then performed to hydrolyze the alkoxyborane and yield the final chiral alcohol. nrochemistry.com

The dual activation—Lewis base activation of the borane reductant and Lewis acid activation of the ketone substrate—is the driving force for the high efficiency and enantioselectivity of the CBS reduction. nrochemistry.comyoutube.com

Activation of Borane Dimethyl Sulfide by Chiral Catalysts

Borane dimethyl sulfide (BMS) is a widely utilized reducing agent in organic synthesis, and its reactivity can be significantly enhanced and controlled through activation by chiral catalysts. borates.todaywikipedia.org A prominent example of this activation is the Corey-Itsuno reduction, which facilitates the asymmetric reduction of ketones to alcohols. borates.todayorganic-chemistry.org In this reaction, BMS is activated by a chiral oxazaborolidine catalyst. borates.todaywikipedia.org

The mechanism involves the coordination of the nitrogen atom from the chiral oxazaborolidine catalyst to the boron atom of the BMS complex. This coordination attenuates the reactivity of the borane, allowing for stoichiometric control of the reducing agent. wikipedia.org This interaction leads to a pre-transition state assembly where the ketone, the catalyst, and the borane are brought into a specific, organized orientation. The borane is then delivered to one enantiotopic face of the ketone's carbonyl group, leading to the formation of a chiral secondary alcohol with high enantioselectivity. borates.todayorganic-chemistry.org While BMS generally does not produce higher enantiomeric selectivities than borane-THF, its enhanced stability makes it a preferred reagent for these types of reductions. borates.todaywikipedia.org

The following table summarizes the key components and outcomes of this catalytic activation:

| Catalyst Component | Activator Role | Substrate | Product | Key Outcome |

| Chiral Oxazaborolidine | Nitrogen atom coordinates to Boron of BMS | Ketones | Chiral Alcohols | Asymmetric reagent control and high enantioselectivity |

Lewis Base Activation for Reductions

The reducing power of this compound can be significantly amplified through activation by strong, non-nucleophilic Lewis bases. nih.govresearchgate.net This activation strategy transforms the relatively stable BH3·SMe2 complex into highly reactive boronium-borohydride ion pairs. researchgate.net This method has been effectively demonstrated in the hydroboration of carbon dioxide to methoxyboranes. nih.govresearchgate.net

In this process, a Lewis base, such as a non-nucleophilic proton sponge (e.g., N,N,N′,N′-tetramethyl-1,8-naphthalenediamine), interacts with the borane dimethyl sulfide complex. researchgate.netrsc.org This interaction facilitates the displacement of dimethyl sulfide and the formation of a boronium cation and a borohydride (B1222165) anion. researchgate.net The resulting ionic species are significantly stronger reducing agents than the parent BMS complex. The activation of BH3·SMe2 by the Lewis base catalyst is considered the rate-limiting step in the catalytic cycle. researchgate.net

Studies have shown that a non-nucleophilic proton sponge is a highly active catalyst for this transformation, achieving a turnover frequency (TOF) of up to 64 h⁻¹ at 80 °C for the conversion of CO2. nih.govresearchgate.net

The table below details the findings from a study on Lewis base-catalyzed hydroboration of carbon dioxide using BMS:

| Lewis Base Catalyst | Role | Reactant | Product | Reported Turnover Frequency (TOF) |

| Non-nucleophilic proton sponge | Activates BH3·SMe2 into an ion pair | Carbon Dioxide | Methoxyboranes | 64 h⁻¹ at 80 °C |

Dissociation Mechanisms of Diborane in Dimethyl Sulfide Media

In solution, borane dimethyl sulfide exists in equilibrium with diborane (B2H6) and free dimethyl sulfide (SMe2). borates.todaywikipedia.org The dissociation of diborane is a critical step for many reactions involving BMS, such as hydroboration, where the liberated borane monomer (BH3) is the reactive species. wikipedia.org Computational studies, specifically using Density Functional Theory (DFT), have elucidated the detailed mechanism of diborane dissociation in a dimethyl sulfide medium. researchgate.netresearchgate.net

These studies predict a two-step mechanism for the dissociation process. researchgate.netresearchgate.net The presence of dimethyl sulfide plays a crucial role, significantly lowering the activation barriers for dissociation compared to the process occurring in a vacuum or in non-coordinating hydrocarbon media. researchgate.netresearchgate.net The dimethyl sulfide actively participates in the breaking of the diborane bridge, leading to the formation of the BH3·S(CH3)2 adduct. researchgate.netresearchgate.net

Computational Studies on Dissociation Pathways

Computational investigations at the B3LYP/6-311G//B3LYP/6-31G* and B3PW91/6-311G //B3PW91/6-31G* levels of theory consistently predict a two-step dissociation pathway for diborane in the presence of dimethyl sulfide. researchgate.netresearchgate.net

The proposed mechanism involves the following stages:

First Step : One molecule of dimethyl sulfide attacks one of the boron atoms of the diborane molecule. This leads to the breaking of a single hydrogen-bridge bond, forming an intermediate species. researchgate.netresearchgate.net

Second Step : A second molecule of dimethyl sulfide attacks the other boron atom, breaking the remaining hydrogen-bridge bond and resulting in the formation of two molecules of the borane dimethyl sulfide adduct (BH3·SMe2). researchgate.netresearchgate.net

This SN2-like process, where the Lewis base (dimethyl sulfide) attacks the Lewis acid (boron), is energetically more favorable than the unimolecular dissociation of diborane in a vacuum. researchgate.netresearchgate.net

Solvent Effects on Activation Barriers

The surrounding solvent medium has a pronounced effect on the energy profile of the diborane dissociation mechanism. researchgate.netresearchgate.net When the bulk solvent effect of dimethyl sulfide is incorporated into the computational models, the activation barriers for the dissociation process are lowered even further. researchgate.netresearchgate.net This indicates that the solvent stabilizes the transition states involved in the breaking of the hydrogen bridges more than it stabilizes the initial reactants. researchgate.net The participation of dimethyl sulfide as both a reactant and a solvent medium creates a highly favorable environment for the complete disruption of diborane into the monomeric BH3·SMe2 adduct under typical reaction conditions. researchgate.netresearchgate.net

The table below presents a qualitative comparison of activation barriers for diborane dissociation under different conditions, as indicated by computational studies. researchgate.netresearchgate.net

| Dissociation Medium | Relative Activation Barrier | Mechanism |

| Vacuum / Hydrocarbon | High | Unimolecular dissociation |

| Dimethyl Sulfide (explicit molecule) | Lower | Two-step SN2-like pathway |

| Dimethyl Sulfide (bulk solvent effect) | Lowest | Solvent-stabilized two-step pathway |

Applications of Dimethyl Sulfide Borane in Advanced Organic Synthesis

Selective Reduction of Organic Functional Groups

BMS is widely employed for the chemoselective reduction of numerous functional groups. acsgcipr.org Its unique reactivity profile allows it to reduce certain carbonyl compounds preferentially over others, providing a crucial tool for the synthesis of complex molecules.

Dimethyl sulfide (B99878) borane (B79455) is an effective reagent for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. acsgcipr.orgacs.org The reaction is a cornerstone of organic synthesis, providing a reliable method for introducing hydroxyl groups. BMS is also a key reagent in the Corey-Itsuno reduction (also known as the Corey-Bakshi-Shibata reduction), where it is used in conjunction with a chiral oxazaborolidine catalyst. acs.orgacs.org In this process, the nitrogen atom of the catalyst activates the borane complex, enabling the asymmetric reduction of prochiral ketones to produce chiral alcohols with high enantioselectivity. acs.orgnih.gov While BMS does not always lead to significantly higher enantiomeric selectivities than borane-THF, its enhanced stability against moisture and oxygen makes it a preferred reagent for these reductions. acs.org

One of the most significant applications of BMS is the reduction of carboxylic acids and esters to primary alcohols. acsgcipr.org The reduction of carboxylic acid derivatives can be challenging compared to that of aldehydes and ketones due to the lower electrophilicity of the carbonyl carbon. nih.gov BMS is particularly effective for reducing carboxylic acids and can often do so selectively in the presence of esters. acsgcipr.org

Recent advancements have utilized neat (solvent-free) BMS in continuous-flow systems to reduce esters and amides, offering a greener and more efficient alternative to traditional batch reductions that use metal hydrides. nih.gov This method allows for high substrate concentrations and short reaction times, leading to excellent yields and high selectivity. nih.gov Various functional groups on aromatic rings, such as methyl, methoxy, trifluoromethyl, and halogens, are well-tolerated under these conditions. nih.gov

Below is a table summarizing the reduction of various esters to their corresponding alcohols using a continuous-flow process with neat dimethyl sulfide borane.

| Substrate | Product | Conversion (%) | Isolated Yield (%) |

|---|---|---|---|

| Methyl benzoate | Benzyl alcohol | 100 | 98 |

| Methyl 4-methylbenzoate | (4-methylphenyl)methanol | 100 | 97 |

| Methyl 4-methoxybenzoate | (4-methoxyphenyl)methanol | 100 | 98 |

| Methyl 4-(trifluoromethyl)benzoate | (4-(trifluoromethyl)phenyl)methanol | 99 | 96 |

| Methyl 4-chlorobenzoate | (4-chlorophenyl)methanol | 99 | 98 |

Data sourced from a study on continuous-flow reductions. nih.gov

This compound is also capable of reducing nitriles to primary amines. acsgcipr.orgacs.org This transformation is typically carried out by heating the nitrile with BMS in a solvent such as tetrahydrofuran (B95107) (THF). acsgcipr.orgacs.org The reaction provides a direct route to primary amines from the corresponding nitriles, which are common intermediates in organic synthesis.

The reduction of lactones (cyclic esters) with BMS yields the corresponding diols. acsgcipr.orgacs.orgnih.gov This reaction involves the cleavage of the ester bond and the reduction of both the resulting carboxylic acid and ester functionalities. For example, phthalide, an aromatic γ-lactone, can be converted quantitatively and selectively to the corresponding diol using BMS. nih.gov

In the context of ozonolysis, where alkenes are cleaved by ozone, the intermediate ozonide is typically treated with a reducing agent. While dimethyl sulfide (DMS) itself is commonly used to produce aldehydes or ketones, the borane complex (BMS) can be employed to convert ozonides directly to alcohols. acs.org This offers a reductive pathway that bypasses the isolation of intermediate carbonyl compounds, directly yielding the fully reduced alcohol products.

Detailed research findings on the specific application of this compound for the reduction of iminopentitols were not available in the searched literature. While BMS is a known reagent for the reduction of imines to amines, specific conditions, substrates, and yields for the iminopentitol class of compounds are not broadly documented. nih.gov

Reductive Ring Cleavage Reactions

This compound is an effective reagent for the reductive cleavage of cyclic ethers, such as epoxides and tetrahydrofurans. This reactivity is particularly useful for the synthesis of diols and other functionalized acyclic compounds.

The ring-opening of epoxides with borane reagents proceeds via an anti-Markovnikov addition, leading to the formation of the less substituted alcohol. The reaction is believed to proceed through a transition state where the boron attacks the less hindered carbon atom of the epoxide ring. This regioselectivity is a key feature of the reaction, allowing for predictable synthetic outcomes.

For instance, the reaction of styrene (B11656) oxide with dibromoborane-dimethyl sulfide (BHBr₂-SMe₂) demonstrates a high degree of regioselectivity, favoring the formation of the primary bromide. The regioselectivity of this reaction can be influenced by the nature of the borane reagent and the reaction conditions.

| Epoxide | Reagent | Reaction Conditions | Major Product (α-cleavage) | Minor Product (β-cleavage) | Yield (%) |

| Cyclohexene oxide | BHBr-DMS | CHCl₃/0 °C to r.t./12 h | trans-2-Bromocyclohexanol | - | 92 |

| Styrene oxide | BHBr₂-DMS | CHCl₃/0 °C to r.t./16 h | 2-Bromo-1-phenylethanol | 1-Bromo-2-phenylethanol | 87 |

| 1,2-Epoxyoctane | BH₂Br-DMS | CHCl₃/0 °C to r.t./16 h | 1-Bromo-2-octanol | 2-Bromo-1-octanol | 88 |

Furthermore, borane in tetrahydrofuran, for which this compound is a stable substitute, has been shown to reduce acetals and ketals to ethers, and cyclic acetals and ketals to hydroxy ethers, generally in good yields and under mild conditions.

Asymmetric Synthesis and Chiral Induction

This compound plays a pivotal role in asymmetric synthesis, particularly in the enantioselective reduction of prochiral ketones to form chiral secondary alcohols. This is often achieved through the use of chiral catalysts or ligands that create a chiral environment around the reducing agent.

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. This compound, in conjunction with chiral catalysts, is a widely used system for this purpose. The catalyst, typically a chiral oxazaborolidine, coordinates with the borane, activating it and directing the hydride delivery to one face of the ketone, resulting in a high degree of enantioselectivity.

The enantiomeric excess (ee) of the product is highly dependent on the structure of the ketone, the catalyst, and the reaction conditions. For example, the reduction of acetophenone (B1666503) using a polymer-supported chiral oxazaborolidine catalyst and borane-dimethyl sulfide complex can achieve high enantioselectivity.

| Ketone | Catalyst System | Enantiomeric Excess (ee) | Yield (%) |

| Acetophenone | Helical Poly[(S)-3-vinyl-2,2'-dihydroxy-1,1'-binaphthyl]/Borane | up to 99% | up to 96% |

| Propiophenone | Polymer-supported (1R,2S)-(-)-norephedrine-borane | High | >95% (conversion) |

| Various prochiral ketones | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one/Borane | up to 98% | High |

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly effective and widely used method for the enantioselective reduction of ketones. nih.govorganic-chemistry.orgwikipedia.orgnrochemistry.comyoutube.com this compound is a commonly employed source of borane in this reaction. nrochemistry.com

The reaction utilizes a chiral oxazaborolidine catalyst, which is prepared from a chiral amino alcohol and borane. organic-chemistry.orgwikipedia.org The mechanism involves the coordination of borane (from this compound) to the nitrogen atom of the oxazaborolidine catalyst. organic-chemistry.orgnrochemistry.com This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst. organic-chemistry.orgnrochemistry.com The ketone then coordinates to this activated catalyst in a sterically controlled manner, with the larger substituent of the ketone oriented away from the chiral substituent on the catalyst. nrochemistry.com This preferential binding directs the hydride transfer from the coordinated borane to one face of the carbonyl group, leading to the formation of a chiral alcohol with high enantioselectivity. organic-chemistry.orgnrochemistry.com The reaction is known for its high yields and predictable stereochemical outcomes. wikipedia.org

Beyond the well-established CBS catalysts, a variety of other chiral ligands and catalysts have been developed for the enantioselective reduction of ketones using this compound. These catalysts create a chiral pocket around the borane, influencing the trajectory of the hydride transfer and thus inducing asymmetry in the product.

For example, chiral β-diamines have been used to prepare in situ chiral diazaborolidine catalysts that, in the presence of borane-dimethyl sulfide, effectively reduce prochiral ketones to chiral secondary alcohols with high enantiomeric purities. Similarly, hyperbranched chiral amino alcohols have been shown to catalyze the enantioselective borane reduction of ketones with good yields and high enantiomeric excesses.

The choice of ligand or catalyst is crucial and can be tailored to the specific substrate to maximize enantioselectivity. Research in this area continues to expand the toolkit available to synthetic chemists for the preparation of enantiomerically pure alcohols.

The asymmetric reduction of cyclic ketones such as indanones and tetralones is of significant interest as the resulting chiral cyclic alcohols are important structural motifs in many biologically active compounds. The Corey-Bakshi-Shibata (CBS) reduction using this compound is a powerful tool for achieving high enantioselectivity in the reduction of these substrates.

In a typical procedure, a solution of the indanone or tetralone is added to a pre-formed mixture of a chiral catalyst, such as one derived from cis-(1R, 2S)-1-amino-2-indanol, and borane dimethyl sulfide complex in an appropriate solvent like tetrahydrofuran (THF) at a controlled temperature. The chiral catalyst directs the hydride transfer from the borane to one face of the carbonyl group, leading to the formation of the corresponding chiral alcohol with a high degree of stereocontrol. For example, the reduction of α-tetralone using an in-situ generated oxazaborolidine catalyst has been reported to proceed with good enantioselectivity.

| Substrate | Chiral Catalyst Precursor | Reducing Agent | Enantiomeric Excess (ee) |

| 1-Indanone | cis-(1R, 2S)-1-amino-2-indanol | Borane dimethyl sulfide | High (specific ee not reported) |

| α-Tetralone | (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Borane-THF | 85% |

The predictable stereochemical outcome and high enantioselectivities make this method a valuable strategy in the synthesis of chiral indanols and tetralols.

The asymmetric reduction of prochiral diketones, particularly those containing a ferrocenyl moiety, presents a unique challenge and opportunity for the synthesis of C₂-symmetrical chiral diols. These chiral ferrocenyl diols are valuable ligands in asymmetric catalysis. While direct examples of using this compound for the asymmetric reduction of ferrocenyl-1,3-diketones are not extensively documented, the principles of asymmetric ketone reduction can be applied.

A notable example in this area is the enantioselective borohydride (B1222165) reduction of 1,1'-diacylferrocenes catalyzed by an optically active β-ketoiminato cobalt(III) complex. This method affords the corresponding C₂-symmetrical chiral ferrocenyl diols with high diastereoselectivity and excellent enantioselectivity. Although this specific example uses sodium borohydride, it highlights the feasibility of achieving high stereocontrol in the reduction of ferrocenyl diketones through the use of a chiral metal catalyst. The catalyst creates a chiral environment that directs the hydride attack to a specific face of each carbonyl group, leading to the desired chiral diol. This approach provides a framework for developing similar catalytic systems that could utilize this compound as the hydride source for the asymmetric reduction of ferrocenyl-1,3-diketones and other related substrates.

Hydroboration for the Preparation of Organoborane Intermediates

This compound (BMS) is a widely utilized reagent for the hydroboration of carbon-carbon double and triple bonds, a fundamental transformation in organic synthesis. This process involves the addition of a hydrogen-boron bond across the unsaturated bond, leading to the formation of versatile organoborane intermediates. These intermediates can be subsequently transformed into a variety of functional groups with high levels of regio- and stereocontrol. BMS is often preferred over other borane sources like diborane (B8814927) or borane-tetrahydrofuran (B86392) complex due to its enhanced stability, higher concentration, and ease of handling. borates.todaywikipedia.org

Preparation of Tris(ethoxyvinyl)borane for Enal Synthesis

This compound is effectively used in the preparation of tris(ethoxyvinyl)borane, a key intermediate for the synthesis of α,β-unsaturated aldehydes (enals). The synthesis involves the reaction of ethoxyacetylene with borane dimethyl sulfide complex in tetrahydrofuran (THF). The reaction proceeds rapidly, typically completing within 10 minutes of adding the BMS. orgsyn.org This hydroboration reaction is highly efficient, converting ethoxyacetylene into the desired tris(ethoxyvinyl)borane intermediate, which can then be used in subsequent steps for two-carbon homologation of aldehydes and ketones to produce enals. orgsyn.org

| Reactant | Reagent | Product | Solvent | Temperature | Yield |

| Ethoxyacetylene | Borane dimethyl sulfide complex (2M in THF) | Tris(ethoxyvinyl)borane | Tetrahydrofuran (THF) | < 7 °C | 71-75% (for final enal product) |

| Data derived from an Organic Syntheses procedure for (E)-5-Phenylpent-2-enal, where tris(ethoxyvinyl)borane is a key intermediate. orgsyn.org |

Synthesis of Monoisopinocampheylborane

Monoisopinocampheylborane is a valuable chiral hydroborating agent used in asymmetric synthesis. It is prepared through the hydroboration of α-pinene with borane dimethyl sulfide. borates.today The reaction stoichiometry is controlled to favor the mono-substituted borane. Although often prepared and used in situ, this reagent provides a less sterically hindered alternative to its di-substituted counterpart, diisopinocampheylborane. The synthesis of these chiral boranes from α-pinene and BMS is a cornerstone of asymmetric hydroboration, allowing for the enantioselective synthesis of alcohols from prochiral alkenes. borates.todayorgsyn.org

| Reactant | Reagent | Product | Key Feature |

| (+)-α-pinene | Borane dimethyl sulfide | (−)-Diisopinocampheylborane | Chiral hydroborating agent |

| (−)-α-pinene | Borane dimethyl sulfide | (+)-Diisopinocampheylborane | Enantiomer of the above |

| Monoisopinocampheylborane is an intermediate in the formation of the more commonly isolated diisopinocampheylborane. The reaction with a 1:1 stoichiometry between α-pinene and BMS favors the monoalkylborane. borates.todayorgsyn.org |

Hydroboration of Dienes and Alkenes for Boron-Containing Materials

The hydroboration of dienes and alkenes using this compound can lead to the formation of boron-containing polymeric materials. nih.gov Systematic studies on the hydroboration of cyclic dienes have shown that quantitative dihydroboration can be achieved, which was previously thought to be challenging for certain substrates. This process results in the formation of new polymeric materials where boron atoms are incorporated into the polymer backbone. nih.gov The reaction progress and the nature of the boron species formed are often monitored by 11B NMR. For cyclic dienes like 1,3-cyclohexadiene, the hydroboration with BMS can lead to insoluble materials containing a range of borane species, indicative of polymerization through a proposed hydroboration cascade mechanism. nih.gov

| Substrate | Reagent | Observation/Product |

| 1,3-Cyclohexadiene | Borane dimethyl sulfide | Formation of insoluble boron-containing polymeric materials. nih.gov |

| 1,5-Cyclooctadiene | Borane dimethyl sulfide | Formation of 9-borabicyclo[3.3.1]nonane (9-BBN). nih.gov |

| Cyclohexene | Borane dimethyl sulfide | Formation of a white precipitate (dicyclohexylborane). rsc.org |

Regioselective Transformations

This compound is a valuable reagent for achieving regioselectivity in the reduction of multifunctional molecules. Its unique reactivity allows for the selective transformation of one functional group in the presence of others, a crucial requirement in modern organic synthesis.

Selective Synthesis of 1,3,5-Oxygenated Compounds

Borane-dimethyl sulfide complex has been demonstrated as an effective regioselective reducing agent for the synthesis of 1,3,5-oxygenated synthons from dimethyl 3-oxoglutarate and its derivatives. researchgate.netscielo.brscispace.com By carefully controlling the stoichiometry of the BMS complex, different reduction outcomes can be achieved. For instance, the selective reduction of one ester group in dimethyl 3-hydroxyglutarate can be accomplished in the presence of the secondary alcohol and the other ester group. researchgate.net This method provides an efficient and practical route to valuable synthons like diols and triols, which are important intermediates in the synthesis of more complex molecules. scispace.comresearchgate.net The use of BMS allows for chemo-, regio-, or total reduction, providing access to a family of 1,3,5-oxygenated derivatives with different oxidation states from a single precursor. researchgate.net

| Substrate | Reagent/Conditions | Product | Yield |

| Dimethyl 3-hydroxyglutarate | 1 equiv. BMS, NaBH₄ (cat.), THF, 0 °C to rt | Methyl 3,5-dihydroxy-pentanoate (Diol) | 80% scispace.com |

| Dimethyl 3-oxoglutarate | 3 equiv. BMS, THF, rt | Pentane-1,3,5-triol (Triol) | Moderate researchgate.net |

| Dimethyl 3-hydroxyglutarate | 3 equiv. BMS, THF, rt | Pentane-1,3,5-triol (Triol) | 98% (with modified BMS system) scispace.com |

| Data derived from studies on the selective reduction of glutarate derivatives. scispace.comresearchgate.net |

Ring Opening of Epoxides to Halohydrins (e.g., with Dibromoborane-Dimethyl Sulfide)

The regioselective opening of epoxide rings to form vicinal halohydrins is a crucial transformation in organic synthesis, yielding versatile intermediates for producing pharmaceuticals and marine natural products. researchgate.net Dibromoborane-dimethyl sulfide (BHBr₂-SMe₂) has emerged as a highly effective reagent for this purpose, demonstrating remarkable chemo- and regioselectivity. researchgate.netresearchgate.net

This reagent facilitates the brominative cleavage of terminal epoxides, affording vicinal bromohydrins in high yields. researchgate.net The reaction proceeds under mild conditions, typically at 0°C to ambient temperature. researchgate.net A key advantage of using dibromoborane-dimethyl sulfide is its high degree of chemoselectivity. It can selectively open an epoxide ring in the presence of various other functional groups that are often sensitive to other reagents. These include alkenes, alkynes, ethers, acetals, and acetonides. researchgate.net Furthermore, several reducible functional groups such as chlorides, aldehydes, ketones, esters, azides, and nitriles are well-tolerated during the epoxide opening process. researchgate.net

The mechanism of the ring opening for terminal epoxides is generally considered a borderline Sₙ2-type reaction. researchgate.net This mechanism dictates that the nucleophilic attack by the bromide occurs preferentially at the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.comlibretexts.org Consequently, for most terminal epoxides, the reaction favors the formation of primary bromides over secondary ones. researchgate.net An exception to this general trend is styrene oxide, where electronic effects lead to the preferential formation of the secondary bromide. researchgate.net Unlike some other bromo-borane reagents, the regioselectivity of the reaction with dibromoborane-dimethyl sulfide is not significantly influenced by the polarity of the solvent or variations in temperature. researchgate.net

The reaction of various symmetrical and unsymmetrical epoxides with B-bromoborane-dimethyl sulfide complexes demonstrates excellent yields and high selectivity.

Table 1: Cleavage of Symmetrical Epoxides with BHBr₂-DMS Data sourced from scientific literature. researchgate.net

| Epoxide | Reagent and Reaction Conditions | Yield (%) | Isomeric Purity (%) |

|---|---|---|---|

| Cyclohexene oxide | BHBr-DMS/CHCl₃/0 °C to r.t./12 h | 92 | >99 |

| Cyclopentene oxide | BHBr-DMS/CHCl₃/0 °C to r.t./12 h | 91 | >99 |

| 2,3-Butene oxide | BHBr-DMS/CHCl₃/0 °C to r.t./12 h | 89 | >99 |

Table 2: Regioselective Ring Opening of Unsymmetrical Epoxides with Dibromoborane-Dimethyl Sulfide Data represents the ratio of primary (α) to secondary (β) bromide formation. Sourced from scientific literature. researchgate.net

| Epoxide | Product Ratio (α:β) | Yield (%) |

|---|---|---|

| 1,2-Epoxybutane | 95:5 | 85 |

| 1,2-Epoxydodecane | 90:10 | 94 |

| Styrene oxide | 9:91 | 79 |

| (2,3-Epoxypropyl)benzene | 50:50 | 93 |

Continuous-Flow Reductions with this compound

Continuous-flow chemistry has become a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, better process control, and simplified scalability. nih.govnih.gov this compound (BH₃·DMS) has been successfully implemented as a reducing agent in continuous-flow systems for the reduction of esters and amides to their corresponding alcohols and amines. researchgate.netnih.gov

In a typical setup, a solution of the substrate (e.g., an ester or amide) is mixed with neat borane dimethylsulfide complex before entering a heated reactor coil. researchgate.netthieme-connect.com The use of the neat, solvent-free borane reagent is a key advantage, as it allows for high substrate concentrations. nih.gov This approach significantly improves the efficiency and productivity of the reduction process. The stable and commercially available nature of BH₃·DMS makes it a practical choice for these applications compared to other borane reagents like borane-tetrahydrofuran (BH₃·THF), which is only available in solution and is less stable. researchgate.netwikipedia.org The flow protocol allows for precise control over reaction parameters such as residence time and temperature, leading to high selectivity and yields. researchgate.netnih.gov

The synthetic utility of this method has been demonstrated through the multi-gram scale synthesis of pharmaceutically relevant intermediates, highlighting its potential for industrial applications. researchgate.netthieme-connect.com

Efficiency and Productivity in Flow Chemistry

The transition from batch to continuous-flow processing for reductions using this compound brings marked improvements in efficiency and productivity. nih.govresearchgate.net Flow chemistry's superior heat and mass transfer capabilities enable reactions to be conducted safely at elevated temperatures, significantly shortening reaction times compared to batch methods. nih.govnih.gov

A key metric for evaluating the efficiency of these flow reductions is productivity, often measured in grams of product generated per hour (g h⁻¹). nih.gov By using highly concentrated or even neat substrate solutions with neat BH₃·DMS, outstanding productivity levels can be achieved. nih.gov For example, in the reduction of methyl benzoate, a productivity of 8.46 g h⁻¹ was achieved with a 4 M substrate concentration, which increased to 11.82 g h⁻¹ when using the neat substrate. nih.gov These high throughputs are realized with carefully optimized, short residence times, often in the range of minutes. researchgate.netnih.gov

Table 3: Comparison of Batch vs. Flow for Methyl Benzoate Reduction Illustrative data based on findings in scientific literature. nih.gov

| Parameter | Hypothetical Batch Process (1 M) | Continuous-Flow (4 M) | Continuous-Flow (Neat) |

|---|---|---|---|

| Substrate Concentration | 1 M | 4 M | ~8 M |

| Productivity | Lower | 8.46 g h⁻¹ | 11.82 g h⁻¹ |

| E-Factor | Higher (Hypothetical) | 2.7 | 1.7 |

| Residence Time | Hours | 20 min | 20 min |

Computational Chemistry and Theoretical Investigations of Dimethyl Sulfide Borane

Quantum Chemical Studies on Structure and Bonding

Quantum chemical studies have been instrumental in elucidating the molecular structure and the nature of the chemical bonding in the dimethyl sulfide (B99878) borane (B79455) complex ((CH₃)₂S·BH₃). Although a crystal structure for the parent compound has not been determined, X-ray crystallography on the related (pentafluorophenyl)-borane dimethylsulfide (C₆F₅BH₂·S(CH₃)₂) reveals a tetrahedral geometry around the boron atom. wikipedia.org This experimental finding supports theoretical models that predict a similar coordination environment for dimethyl sulfide borane.

Computational calculations, primarily using Density Functional Theory (DFT), have further detailed the geometric and electronic structure of the adduct. These studies confirm the formation of a dative bond between the sulfur atom of dimethyl sulfide and the boron atom of borane. Dimethyl sulfide acts as a Lewis base, donating a pair of electrons to the Lewis acidic borane. This interaction results in a stable complex where the boron atom transitions from a trigonal planar geometry in free borane to a tetrahedral geometry in the adduct. wikipedia.org

Theoretical calculations at various levels of theory, such as B3LYP/6-311G//B3LYP/6-31G* and B3PW91/6-311G //B3PW91/6-31G*, have been employed to optimize the geometry of the complex and calculate key structural parameters. researchgate.net These studies provide valuable data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the stability and reactivity of the compound. The calculated parameters are consistent with a strong interaction between the dimethyl sulfide and borane moieties.

Table 1: Calculated Structural Parameters for this compound

| Parameter | Calculated Value |

|---|---|

| B-S Bond Length | Varies with computational method |

| B-H Bond Length | Varies with computational method |

| C-S Bond Length | Varies with computational method |

| C-H Bond Length | Varies with computational method |

| ∠ S-B-H | ~109.5° (Tetrahedral) |

| ∠ C-S-C | Varies with computational method |

Note: Specific values for bond lengths and angles are dependent on the level of theory and basis set used in the calculations. The table presents a generalized view based on theoretical predictions.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT studies have provided significant insights into the mechanism by which diborane (B8814927) (B₂H₆) dissociates in dimethyl sulfide (DMS) to form the active borane adduct, (CH₃)₂S·BH₃. researchgate.net In the absence of a Lewis base, the dissociation of diborane into two borane (BH₃) molecules is energetically unfavorable. However, the presence of dimethyl sulfide significantly lowers the activation energy for this process. researchgate.net

Computational models predict a two-step mechanism for the dissociation of diborane in a DMS medium. researchgate.net In the first step, one of the hydrogen bridge bonds in diborane is broken, facilitated by the nucleophilic attack of a dimethyl sulfide molecule on one of the boron atoms. This leads to the formation of an intermediate species. In the second step, the remaining hydrogen bridge bond is cleaved, again with the assistance of a dimethyl sulfide molecule, resulting in the formation of two molecules of the this compound adduct. researchgate.net

The calculations indicate that the participation of dimethyl sulfide in the dissociation process is crucial, as it stabilizes the transition states and intermediates, thereby providing a lower energy pathway compared to the dissociation in a vacuum or non-coordinating solvents. researchgate.net The solvent effect, when included in the calculations, further reduces the activation barriers, highlighting the importance of the medium in this reaction. researchgate.net

DFT studies have been employed to understand the mechanistic details of hydroboration and reduction reactions involving this compound. In these reactions, the this compound complex serves as a source of borane (BH₃). The dimethyl sulfide ligand can dissociate in situ, liberating borane which then reacts with the substrate. wikipedia.org

For hydroboration reactions, theoretical calculations support a mechanism involving a four-centered transition state. In this transition state, the boron atom and a hydride ion from the borane add across the double or triple bond of the substrate in a concerted, syn-addition manner. The calculations help in understanding the regioselectivity and stereospecificity of the reaction by analyzing the energies of the possible transition states.

In the context of reductions, for instance, of carbonyl compounds, DFT calculations have been used to characterize the probable intermediates and transition states. researchgate.net These studies have located four-centered transition states for the reduction of various carbonyl compounds by borane. The accessibility of these transition states has been correlated with the π-orbital energies of the carbonyl group. researchgate.net The dimethyl sulfide ligand plays a role in modulating the reactivity of the borane, and its dissociation is a key step in the reaction pathway. borates.today

Analysis of Electronic and Steric Effects in Reactions

The reactivity and selectivity of this compound in chemical reactions are governed by a combination of electronic and steric effects, which have been analyzed through computational studies. These effects are particularly evident in hydroboration reactions of alkenes. scielo.org.bo

Electronic Effects: The addition of borane to an alkene is an electrophilic addition. The boron atom, being electron-deficient, attacks the more electron-rich carbon atom of the double bond. DFT calculations can map the electron density distribution in the alkene substrate to predict the site of attack. In substituted alkenes, electronic effects dictate that the boron atom will preferentially add to the carbon atom that can better stabilize a partial positive charge in the transition state.

Steric Effects: Steric hindrance plays a significant role in the regioselectivity of hydroboration. The borane moiety, complexed to the relatively bulky dimethyl sulfide, will preferentially approach the less sterically hindered carbon atom of the double bond. scielo.org.bo Computational modeling of the transition states allows for the quantification of steric repulsion between the substituents on the alkene and the borane adduct. This steric guidance leads to the characteristic anti-Markovnikov addition observed in the hydroboration of terminal alkenes. scielo.org.bo

Table 2: Factors Influencing Regioselectivity in Hydroboration with this compound

| Factor | Description | Influence on Reaction |

|---|---|---|

| Electronic Effects | The electrophilic boron atom seeks the more electron-rich carbon of the C=C bond. | Favors addition to the carbon that can better stabilize a partial positive charge. |

| Steric Effects | The bulky (CH₃)₂S·BH₃ adduct approaches the less sterically hindered carbon atom. | Directs the borane to the less substituted carbon of the double bond (anti-Markovnikov). |

Advanced Research Topics and Future Directions in Dimethyl Sulfide Borane Chemistry

Novel Catalyst Development for Enantioselective Reactions

The pursuit of highly selective and efficient methods for creating chiral molecules is a cornerstone of modern organic synthesis. In this context, dimethyl sulfide (B99878) borane (B79455) (BMS) serves as a crucial hydride source in catalytic enantioselective reductions. A significant area of advanced research focuses on the development of novel catalysts that can effectively harness the reducing power of BMS to achieve high levels of stereocontrol.

One notable advancement is the development of a novel dimethoxy(aminoalkoxy)borate catalyst derived from (S)-diphenylprolinol. nih.gov This catalyst has proven to be highly effective for the asymmetric reduction of a variety of prochiral ketones using borane-DMS. nih.gov Remarkably, optically pure alcohols have been obtained with up to 99% enantiomeric excess (ee) using as little as 1 mol% of the catalyst. nih.gov X-ray analysis revealed that the catalyst exists as a white crystalline dimer joined by hydrogen bonding. nih.gov This research demonstrates the potential for creating more stable and highly efficient borane catalysts for asymmetric synthesis, moving beyond the traditional in situ generated oxazaborolidines. nih.gov The development of such well-defined and isolable catalysts represents a significant step towards more reliable and reproducible enantioselective transformations.

Future research in this area continues to explore new ligand scaffolds and catalytic systems that can expand the substrate scope and further improve the enantioselectivities of BMS-mediated reductions. The goal is to design catalysts that are not only highly effective but also robust, easily prepared, and applicable to a wide range of functional groups, thereby broadening the utility of dimethyl sulfide borane in the synthesis of complex, biologically active molecules. harvard.edu

Development of Safer and More Accessible Borane Reagents

While this compound is more stable and soluble than borane-tetrahydrofuran (B86392) (BH3-THF), the release of volatile, flammable, and malodorous dimethyl sulfide presents environmental and safety challenges. This has spurred research into the development of safer and more accessible borane reagents that retain the reactivity of BMS without its associated drawbacks.

A promising approach involves the use of polymeric sulfide-borane complexes. researchgate.net These solid, odorless reagents have demonstrated significant stability and good solubility in common solvents like THF. researchgate.net They function as effective hydroborating and reducing agents with reactivity comparable to that of BMS. researchgate.net A key advantage is that the polymeric sulfide carrier is non-volatile and can be easily recovered and potentially recycled after the reaction, mitigating waste and cost issues.

Another strategy has been the synthesis of solid amidophosphine boranes. organic-chemistry.org These compounds have shown excellent reactivity and functional group tolerance in the reduction of nitriles, alkynes, and carboxylic acids. organic-chemistry.org Being solid, they are easier to handle and store compared to liquid BMS solutions. Researchers have also developed borane complexes with long-chain alkyl sulfides, such as dodecyl methyl sulfide (Dod-S-Me), which are odorless and efficient borane carriers. organic-chemistry.org The recovery of the sulfide carrier after the reaction is often quantitative, making these systems more sustainable. organic-chemistry.org

The overarching goal of this research is to create borane reagents that are not only safer and more environmentally benign but also offer practical advantages in terms of handling, storage, and cost-effectiveness, making borane chemistry more accessible for both laboratory and industrial applications.

Applications in Materials Science and Industrial Processes